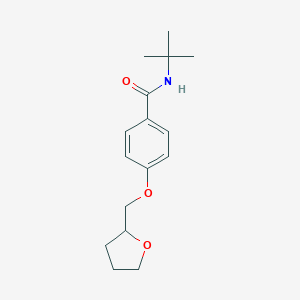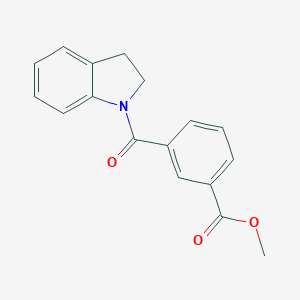![molecular formula C19H22N2O3 B250497 N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B250497.png)
N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methoxybenzamide, also known as Boc-protected 2-methoxy-N-(4-aminophenyl)benzamide, is a chemical compound that has gained significant attention in the scientific research community. The compound is a derivative of benzamide and has been synthesized for various research applications. In
Mechanism of Action
The mechanism of action of N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methoxybenzamide is not well-understood. However, it is believed to act as an inhibitor of certain enzymes and receptors in the body. The compound has been shown to inhibit the activity of histone deacetylase (HDAC), which is an enzyme involved in the regulation of gene expression. It has also been shown to bind to the dopamine D2 receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound has anti-cancer activity and can induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory activity and can reduce the production of pro-inflammatory cytokines. In vivo studies have shown that the compound can improve glucose tolerance and insulin sensitivity in diabetic mice.
Advantages and Limitations for Lab Experiments
One of the primary advantages of N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methoxybenzamide is its versatility in various research applications. The compound can be easily synthesized and modified to yield various derivatives for different research purposes. However, one of the limitations of the compound is its limited solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for research involving N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methoxybenzamide. One of the primary directions is in the development of new drugs for the treatment of various diseases. The compound has shown promising results in preclinical studies and can be further optimized to yield more potent and selective compounds. Another direction is in the development of new synthetic methods for the compound, which can improve its yield and purity. Additionally, the compound can be further studied to gain a better understanding of its mechanism of action and its potential therapeutic applications.
In conclusion, this compound is a versatile compound that has gained significant attention in the scientific research community. The compound has various research applications, and its potential as a drug candidate for the treatment of various diseases is promising. Further research is needed to fully understand its mechanism of action and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methoxybenzamide involves the reaction between 2-methoxybenzoic acid and 4-aminobenzoic acid in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then protected with tert-butyloxycarbonyl (Boc) to yield the final product. The synthesis method has been well-established and has been used in various research studies.
Scientific Research Applications
N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methoxybenzamide has been used in various scientific research applications. One of the primary applications is in the field of medicinal chemistry, where it has been used as a starting material for the synthesis of various bioactive compounds. The compound has also been used in the development of new drugs for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Properties
Molecular Formula |
C19H22N2O3 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[4-(tert-butylcarbamoyl)phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C19H22N2O3/c1-19(2,3)21-17(22)13-9-11-14(12-10-13)20-18(23)15-7-5-6-8-16(15)24-4/h5-12H,1-4H3,(H,20,23)(H,21,22) |
InChI Key |
NYJIRRXNHRTIHD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250414.png)
![4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide](/img/structure/B250416.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250417.png)


![Methyl 3-[(2,6-dimethylanilino)carbonyl]benzoate](/img/structure/B250422.png)
![Methyl 3-[(2-ethyl-6-methylanilino)carbonyl]benzoate](/img/structure/B250423.png)
![Methyl 3-[(4-fluoroanilino)carbonyl]benzoate](/img/structure/B250425.png)
![Methyl 3-[(2-methoxyanilino)carbonyl]benzoate](/img/structure/B250426.png)


![N-[3-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250433.png)
![Methyl 4-[ethyl(phenyl)carbamoyl]benzoate](/img/structure/B250436.png)
![N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250440.png)
